Potent and Specific BTK Inhibition vs. Unsubstituted 1,10-Phenanthroline
N-[(1,10-Phenanthrolin-2-yl)methyl]-L-tyrosine exhibits potent inhibition of Bruton's Tyrosine Kinase (BTK), a critical target in B-cell malignancies, with an IC50 of <1 nM in a biochemical assay [1]. In contrast, the unsubstituted parent compound, 1,10-phenanthroline, is not a reported BTK inhibitor and demonstrates significantly weaker activity in other enzyme inhibition assays (e.g., tyrosinase IC50 ~22.5 µM [2]). This represents an over 22,500-fold difference in potency, highlighting the critical role of the L-tyrosine conjugate in conferring high-affinity kinase binding.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | <1 nM (BTK) |
| Comparator Or Baseline | 1,10-phenanthroline: ~22,500 nM (Tyrosinase) |
| Quantified Difference | >22,500-fold more potent |
| Conditions | In vitro biochemical kinase assay (Target Compound); Mushroom tyrosinase spectrophotometric assay (Comparator) |
Why This Matters
This massive potency differential confirms that the L-tyrosine conjugate is not an inert modification but is essential for high-affinity BTK binding, making the compound irreplaceable for BTK-focused research.
- [1] BindingDB. (n.d.). BDBM658449: US20240083900, Example 126. Retrieved from bdb8.ucsd.edu View Source
- [2] BindingDB. (n.d.). BDBM50092158: 1,10-phenanthroline. Retrieved from ww.w.bindingdb.org View Source
